N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide is an organic compound with a complex structure that includes a sec-butyl group attached to a phenyl ring, which is further connected to a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide typically involves a multi-step process. One common method is the reaction of 4-sec-butylphenylamine with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-sec-butylphenyl)-N’-cyclohexylurea: Another compound with a similar structure but different functional groups.
2-(4-bromobenzylthio)-N-(4-sec-butylphenyl)acetamide: A related compound with a bromobenzylthio group.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25NO2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C20H25NO2/c1-4-15(3)16-11-13-17(14-12-16)21-20(22)19(5-2)23-18-9-7-6-8-10-18/h6-15,19H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
GXQQGDYVVCJRGR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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